molecular formula C16H15Cl2NO5 B1668504 Cgp 43182 CAS No. 150379-37-6

Cgp 43182

Cat. No.: B1668504
CAS No.: 150379-37-6
M. Wt: 372.2 g/mol
InChI Key: KSXVYLXVMKLSOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CGP 43182 are not well-documented. Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure purity and efficacy. The production process likely involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

CGP 43182 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities. These derivatives are often studied to understand the structure-activity relationship of the compound .

Scientific Research Applications

CGP 43182 has several scientific research applications, including:

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-ene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO5/c17-9-5-4-6-10(12(9)18)19-13(20)11-14(21)23-16(24-15(11)22)7-2-1-3-8-16/h4-6,21H,1-3,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXVYLXVMKLSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=C(C(=O)O2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164535
Record name Cgp 43182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150379-37-6
Record name Cgp 43182
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150379376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cgp 43182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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